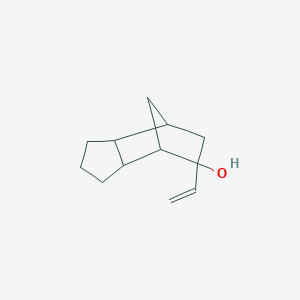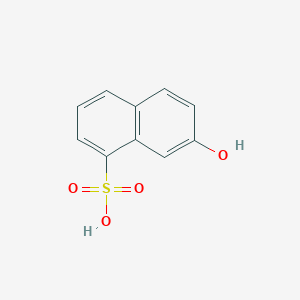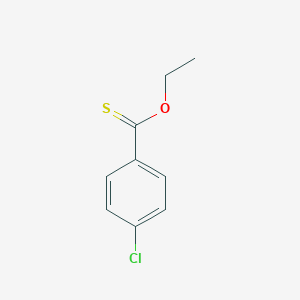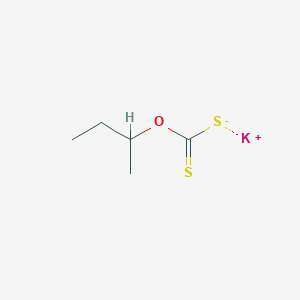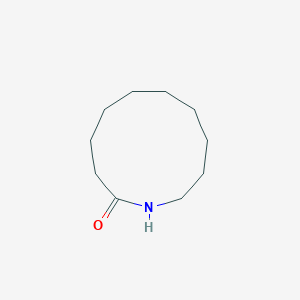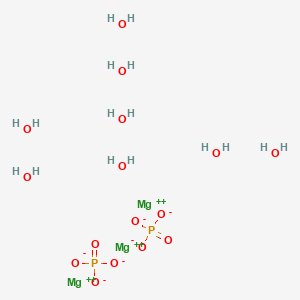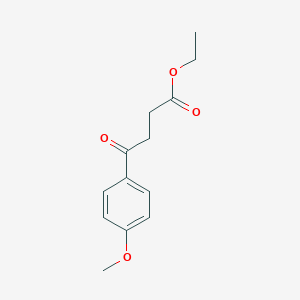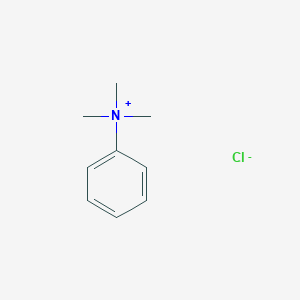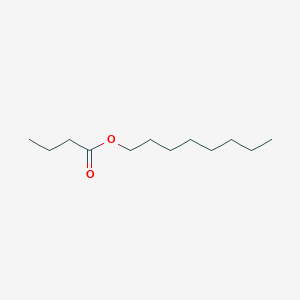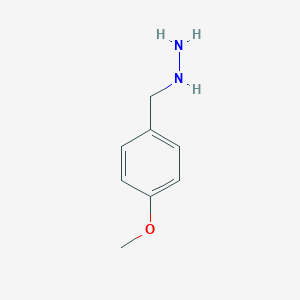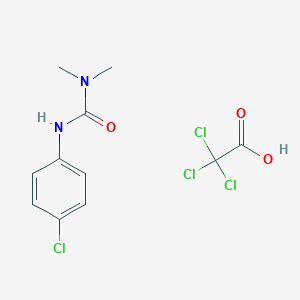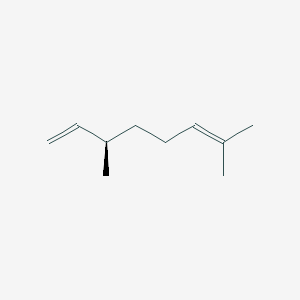![molecular formula C26H14 B087117 Dibenzo[b,pqr]perylene CAS No. 190-95-4](/img/structure/B87117.png)
Dibenzo[b,pqr]perylene
Descripción general
Descripción
Dibenzo[b,pqr]perylene is a polycyclic aromatic hydrocarbon with the molecular formula C26H14 . It has a molecular weight of 326.3894 .
Molecular Structure Analysis
The molecular structure of Dibenzo[b,pqr]perylene consists of 26 carbon atoms and 14 hydrogen atoms . It contains a total of 46 bonds, including 32 non-H bonds, 32 multiple bonds, 32 aromatic bonds, 7 six-membered rings, 10 ten-membered rings, and 4 twelve-membered rings .Physical And Chemical Properties Analysis
Dibenzo[b,pqr]perylene has a molecular weight of 326.3894 . Its ionization energy has been determined to be 7.12 eV .Aplicaciones Científicas De Investigación
Identification in Fuel Products : Dibenzo[b,pqr]perylene has been identified among the supercritical pyrolysis products of toluene and a Fischer-Tropsch synthetic jet fuel. High-pressure liquid chromatography with ultraviolet-visible (UV) diode-array and mass spectrometric detection was used for this purpose (Oña & Wornat, 2008).
Photophysical Properties : A derivative, dibenzo[a,f]perylene bisimide, was synthesized to study the effects of introducing a dibenzo-fused structure to the perylene moiety. This compound displayed interesting properties, such as an absorption band at 735 nm with a shoulder band reaching 900 nm, indicating potential applications in dye technology (Chaolumen et al., 2014).
Photooxygenation Studies : The photooxygenation of dibenzo[a,j]perylene was investigated, where its endoperoxide was formed and analyzed. This research contributes to the understanding of photochemical reactions involving such hydrocarbons (Kajiwara et al., 1979).
Organic Magnetic Polymer Research : An ab initio SCF-MO calculation was performed on a modified perylene compound, including dibenzo[b,pqr]perylene, for the development of a pure organic magnetic polymer. This research explores the quantum chemical aspects and magnetic properties of such compounds (Maiti, 2009).
Spectroscopy and Quantum Chemical Studies : Polarized spectroscopy and quantum chemical studies were conducted on dibenzo[cd,lm]perylene and tribenzo[a,cd,lm]perylene. These studies provide insights into the polarization of transitions and the geometry change in the excited singlet state of these compounds (Marczyk et al., 1996).
Organic Photovoltaics : Dibenzo[b,pqr]perylene derivatives have been used in organic photovoltaic research. For instance, the self-organization of liquid crystalline and crystalline-conjugated materials, including perylene dyes, was used to create optimized structures for photodiodes, demonstrating the potential of these compounds in solar energy applications (Schmidt‐Mende et al., 2001).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
heptacyclo[12.12.0.02,11.03,8.04,25.015,20.021,26]hexacosa-1(14),2(11),3(8),4,6,9,12,15,17,19,21(26),22,24-tridecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H14/c1-2-7-18-17(6-1)19-9-4-10-21-20-8-3-5-15-11-12-16-13-14-22(18)26(25(19)21)24(16)23(15)20/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJPJAAQMHAHWRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C3=C4C5=C(C=CC6=C5C(=CC=C6)C7=CC=CC(=C74)C2=C1)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50172463 | |
| Record name | Dibenzo(b,pqr)perylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50172463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dibenzo[b,pqr]perylene | |
CAS RN |
190-95-4 | |
| Record name | Dibenzo(b,pqr)perylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000190954 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenzo(b,pqr)perylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50172463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



